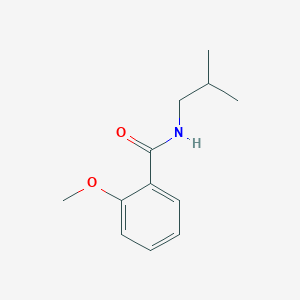
2-methyl-1-(2-naphthylsulfonyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-1-(2-naphthylsulfonyl)-1H-imidazole is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a potent inhibitor of protein kinases, which are essential enzymes involved in various cellular processes.
Wirkmechanismus
The mechanism of action of 2-methyl-1-(2-naphthylsulfonyl)-1H-imidazole involves the inhibition of protein kinases. It binds to the ATP-binding site of the kinase and prevents the transfer of phosphate groups to target proteins, thereby inhibiting their activity. This inhibition leads to the disruption of cellular processes that are dependent on the activity of the inhibited kinase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-1-(2-naphthylsulfonyl)-1H-imidazole depend on the specific protein kinase that is inhibited. For example, inhibition of the protein kinase CK2 has been shown to induce apoptosis in cancer cells. Inhibition of the protein kinase GSK-3β has been shown to improve cognitive function in animal models of Alzheimer's disease. Therefore, the effects of this compound are highly specific and depend on the target kinase.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-methyl-1-(2-naphthylsulfonyl)-1H-imidazole in lab experiments are its high potency and specificity for protein kinases. This allows for the precise inhibition of specific kinases and the study of their role in cellular processes. However, the limitations of this compound include its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
The potential future directions for research on 2-methyl-1-(2-naphthylsulfonyl)-1H-imidazole include the identification of new protein kinase targets, the development of more potent and specific inhibitors, and the study of its potential applications in the treatment of various diseases. Additionally, the use of this compound in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.
Synthesemethoden
The synthesis of 2-methyl-1-(2-naphthylsulfonyl)-1H-imidazole is a complex process that involves several steps. The first step involves the reaction of 2-naphthylsulfonyl chloride with 2-methylimidazole in the presence of a base such as triethylamine. This reaction results in the formation of the intermediate compound, 2-methyl-1-(2-naphthylsulfonyl)imidazole. The intermediate is then treated with a reducing agent such as sodium borohydride to yield the final product, 2-methyl-1-(2-naphthylsulfonyl)-1H-imidazole.
Wissenschaftliche Forschungsanwendungen
2-methyl-1-(2-naphthylsulfonyl)-1H-imidazole has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of protein kinases, which are involved in various cellular processes such as cell growth, differentiation, and apoptosis. Therefore, this compound has been used to study the role of protein kinases in various diseases such as cancer, Alzheimer's disease, and diabetes.
Eigenschaften
Produktname |
2-methyl-1-(2-naphthylsulfonyl)-1H-imidazole |
|---|---|
Molekularformel |
C14H12N2O2S |
Molekulargewicht |
272.32 g/mol |
IUPAC-Name |
2-methyl-1-naphthalen-2-ylsulfonylimidazole |
InChI |
InChI=1S/C14H12N2O2S/c1-11-15-8-9-16(11)19(17,18)14-7-6-12-4-2-3-5-13(12)10-14/h2-10H,1H3 |
InChI-Schlüssel |
AZRWFXOAHXSZCO-UHFFFAOYSA-N |
SMILES |
CC1=NC=CN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Kanonische SMILES |
CC1=NC=CN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B274054.png)
![N'-[3-(2-furyl)-2-propenylidene]-2-methoxybenzohydrazide](/img/structure/B274056.png)
![N-[(Z)-(3-bromophenyl)methylideneamino]pyridine-2-carboxamide](/img/structure/B274057.png)


![3-(1,1-dioxidotetrahydro-3-thienyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B274065.png)
![6-[6-chloro-3-[[(Z)-(4-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]pyridin-2-yl]sulfanyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B274066.png)
![(4Z)-4-[(4-methylanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274068.png)
![(4Z)-4-[(3-methylanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274070.png)
![3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B274076.png)
